Alizarine Sky Blue 3FG Alizarine Sky Blue 3FG
Brand Name: Vulcanchem
CAS No.: 10142-59-3
VCID: VC0239448
InChI: InChI=1S/C29H22N2O11S2.2Na/c1-42-22-9-6-14(13-43(37,38)15-7-8-21(32)18(11-15)29(35)36)10-19(22)31-20-12-23(44(39,40)41)26(30)25-24(20)27(33)16-4-2-3-5-17(16)28(25)34;;/h2-12,31-32H,13,30H2,1H3,(H,35,36)(H,39,40,41);;/q;2*+1/p-2
SMILES: COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C29H20N2Na2O11S2
Molecular Weight: 682.6 g/mol

Alizarine Sky Blue 3FG

CAS No.: 10142-59-3

Cat. No.: VC0239448

Molecular Formula: C29H20N2Na2O11S2

Molecular Weight: 682.6 g/mol

* For research use only. Not for human or veterinary use.

Alizarine Sky Blue 3FG - 10142-59-3

Specification

CAS No. 10142-59-3
Molecular Formula C29H20N2Na2O11S2
Molecular Weight 682.6 g/mol
IUPAC Name disodium;1-amino-4-[5-[(3-carboxy-4-oxidophenyl)sulfonylmethyl]-2-methoxyanilino]-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C29H22N2O11S2.2Na/c1-42-22-9-6-14(13-43(37,38)15-7-8-21(32)18(11-15)29(35)36)10-19(22)31-20-12-23(44(39,40)41)26(30)25-24(20)27(33)16-4-2-3-5-17(16)28(25)34;;/h2-12,31-32H,13,30H2,1H3,(H,35,36)(H,39,40,41);;/q;2*+1/p-2
SMILES COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Nomenclature

Alizarine Sky Blue 3FG is identified by the CAS Registry Number 10142-59-3 and belongs to the class of mordant dyes, specifically classified as C.I. Mordant Blue 48 . The compound has several synonyms in chemical literature, including:

  • Mordant Blue 48

  • C.I. Mordant Blue 48

  • C.I. 62120

  • 5-[[[3-[(4-Amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-methoxyphenyl]methyl]sulfonyl]-2-hydroxy-benzoic acid disodium salt

The IUPAC name for this compound is disodium;1-amino-4-[5-[(3-carboxy-4-oxidophenyl)sulfonylmethyl]-2-methoxyanilino]-9,10-dioxoanthracene-2-sulfonate, which describes its complex molecular structure with precision .

Molecular Structure and Properties

Structural Characteristics

Alizarine Sky Blue 3FG possesses a complex molecular structure based on an anthraquinone core with multiple functional groups. The molecule contains:

  • An anthraquinone nucleus (9,10-dioxoanthracene)

  • Amino and sulfonic acid groups

  • Methoxy substituents

  • Carboxylic acid and sulfonyl linking groups

  • Sodium counter ions

The structure features an amino-anthraquinone unit connected to a methoxyphenyl group via an amino linkage, with additional sulfonyl and carboxylic acid functionalities that facilitate metal complexation when used as a mordant dye .

Molecular Formula and Weight

There are slight variations in the reported molecular formulas across different chemical databases, which may reflect different hydration states or salt forms:

PropertyValueSource
Molecular FormulaC29H23N2NaO11S2ChemicalBook
Molecular FormulaC29H20N2Na2O11S2PubChem
Molecular Weight662.62 g/molChemicalBook
Molecular Weight682.6 g/molPubChem
Exact Mass682.03000Chemsrc

The disodium salt form (C29H20N2Na2O11S2) appears to be the more commonly referenced version in current chemical databases .

Physical Properties

Synthesis and Preparation Methods

Industrial Synthesis

The industrial preparation of Alizarine Sky Blue 3FG involves a condensation reaction between two key intermediates:

  • 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as Bromaminic acid)

  • 2-Hydroxy-5-(3-amino-4-methoxybenzylsulfonyl)benzoic acid

Following the condensation reaction, the product is converted into either the sodium salt or ammonium salt form to enhance water solubility and application properties .

Reaction Mechanism

The synthesis proceeds through a nucleophilic aromatic substitution reaction, where the amino group of the methoxybenzylsulfonyl compound displaces the bromine atom on the bromaminic acid. This is followed by salt formation with sodium hydroxide to produce the final disodium salt structure .

Technical Performance Characteristics

Dyeing Properties

Alizarine Sky Blue 3FG is classified as a mordant dye, which requires a metal mordant (typically chromium) to form a stable complex with the dye molecule and the textile fiber. This complexation occurs through the hydroxy and carbonyl groups present in the molecule, creating a brilliant blue coloration .

The dye is particularly noted for its application in wool and silk dyeing, where the mordanting process provides enhanced fastness properties compared to direct dyes .

Fastness Properties

The technical performance of Alizarine Sky Blue 3FG is characterized by its excellent fastness properties, as measured by ISO standards. The following table summarizes these properties:

Test ParameterISO RatingPerformance Level
Ironing Fastness5Excellent
Light Fastness6Very Good to Excellent
Fulling4-5Good to Very Good
Perspiration Fastness (Acid)5Excellent
Perspiration Fastness (Alkali)5Excellent
Soaping5Excellent
Water5Excellent

Note: ISO ratings typically range from 1 (poor) to 8 (excellent), with 4-5 considered good commercial performance .

These fastness properties make Alizarine Sky Blue 3FG particularly valuable in applications requiring durability and color retention under various conditions, including exposure to light, washing, perspiration, and mechanical friction .

Chemical Behavior and Reactions

Metal Complexation

As a mordant dye, Alizarine Sky Blue 3FG forms stable complexes with metal ions, particularly chromium (Cr³⁺). This complexation occurs through the coordination of the metal ion with the hydroxy and carbonyl functional groups present in the molecule .

The behavior of Alizarine Sky Blue 3FG can be compared to that of other alizarin derivatives such as Alizarin Red S, which has been studied for its complexation with various metal ions including Ga(III), Al(III), and In(III). These studies have shown that such complexation can occur through either 1,2-coordination (via adjacent hydroxyl groups) or 1,9-coordination (via a hydroxyl group and an adjacent carbonyl group), depending on pH conditions and specific metal ions .

pH Sensitivity

Like other alizarin derivatives, Alizarine Sky Blue 3FG likely exhibits pH-dependent behavior due to the presence of ionizable groups such as carboxylic acid, phenolic hydroxyl, and sulfonic acid functions. This property affects both its solubility and its color in solution at different pH levels .

Applications and Industrial Uses

Textile Dyeing

The primary application of Alizarine Sky Blue 3FG is in textile dyeing, particularly for protein fibers such as wool and silk. The mordanting process, typically using chromium salts, produces a brilliant blue coloration with excellent fastness properties .

Comparative Analysis with Related Compounds

Structural Comparison with Alizarine Blue

Alizarine Sky Blue 3FG differs significantly from the related compound Alizarine Blue (CAS: 568-02-5), which has a simpler structure with the molecular formula C17H9NO4 and a lower molecular weight of 291.26 g/mol .

Alizarine Blue is described as "an organic heterotetracyclic compound that is naphtho[2,3-f]quinoline-7,12-dione carrying two additional hydroxy groups at positions 5 and 6." It functions as an acid-base indicator, changing from pink to yellow between pH 0.0 and 1.6, and from yellow to green between pH 6.0 and 7.6 .

This structural and functional difference highlights the specialized nature of Alizarine Sky Blue 3FG as a mordant dye with specific textile applications, compared to the indicator functions of simpler alizarin derivatives .

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